molecular formula C16H12O3S B1683172 Tiopinac CAS No. 61220-69-7

Tiopinac

Cat. No.: B1683172
CAS No.: 61220-69-7
M. Wt: 284.3 g/mol
InChI Key: KLIVRBFRQSOGQI-UHFFFAOYSA-N
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Description

Tiopinac, also known as 6,11-dihydrodibenzo-[b.e.]-thiepin-11-one-3-acetic acid, is a compound with significant anti-inflammatory and analgesic properties. It has been studied for its potential use in treating various inflammatory conditions and pain management .

Preparation Methods

Tiopinac can be synthesized through a series of chemical reactions involving the formation of the dibenzthiepin structure. The synthetic route typically involves the following steps:

Chemical Reactions Analysis

Tiopinac undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions include sulfoxides, sulfones, thiols, esters, and amides .

Scientific Research Applications

Tiopinac has been extensively studied for its scientific research applications, including:

    Chemistry: this compound is used as a model compound to study the reactivity of dibenzthiepin derivatives.

    Biology: It is used in biological studies to investigate its anti-inflammatory and analgesic effects.

    Medicine: this compound has potential therapeutic applications in treating inflammatory conditions and pain management.

    Industry: It is used in the development of new anti-inflammatory and analgesic drugs .

Mechanism of Action

Tiopinac exerts its effects through several mechanisms:

    Inhibition of Prostaglandin Synthesis: this compound inhibits the synthesis of prostaglandins, which are mediators of inflammation and pain.

    Anti-inflammatory Activity: It reduces inflammation by inhibiting the production of inflammatory cytokines and enzymes.

    Analgesic Activity: This compound alleviates pain by modulating pain signaling pathways

The molecular targets of this compound include cyclooxygenase enzymes and various inflammatory mediators. The pathways involved in its mechanism of action include the inhibition of prostaglandin synthesis and the modulation of inflammatory signaling pathways .

Comparison with Similar Compounds

Tiopinac is unique compared to other similar compounds due to its potent anti-inflammatory and analgesic properties. Similar compounds include:

This compound’s unique structure and high potency make it a valuable compound for research and therapeutic applications.

Properties

IUPAC Name

2-(11-oxo-6H-benzo[c][1]benzothiepin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O3S/c17-15(18)8-10-5-6-13-14(7-10)20-9-11-3-1-2-4-12(11)16(13)19/h1-7H,8-9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLIVRBFRQSOGQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)C3=C(S1)C=C(C=C3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

77625-78-6 (hydrochloride salt)
Record name Tiopinac [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061220697
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80210140
Record name Tiopinac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80210140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61220-69-7
Record name Tiopinac [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061220697
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tiopinac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80210140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TIOPINAC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1QX5LNW7CG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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